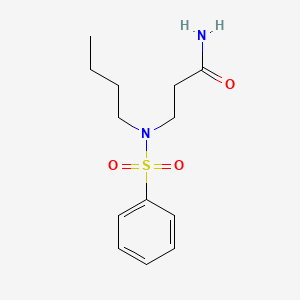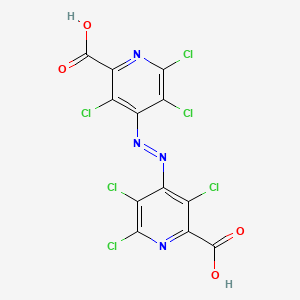
N~3~-butyl-N~3~-(phenylsulfonyl)-beta-alaninamide
Overview
Description
N~3~-butyl-N~3~-(phenylsulfonyl)-beta-alaninamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPSAA and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N~3~-butyl-N~3~-(phenylsulfonyl)-beta-alaninamide is not fully understood. However, studies have shown that this compound can inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This inhibition of enzyme activity is believed to be one of the major mechanisms through which BPSAA exerts its biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the brain. This inhibition of acetylcholinesterase activity can improve cognitive function and memory. BPSAA has also been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a role in acid-base balance in the body. This inhibition of carbonic anhydrase activity can lead to a decrease in blood pH and an increase in bicarbonate levels.
Advantages and Limitations for Lab Experiments
One of the major advantages of N~3~-butyl-N~3~-(phenylsulfonyl)-beta-alaninamide is its potential applications in various fields, including cancer research and Alzheimer's disease treatment. This compound has been extensively studied for its biochemical and physiological effects and has shown promising results in several studies. However, one of the major limitations of BPSAA is its toxicity. Studies have shown that this compound can be toxic at high doses and can cause liver and kidney damage.
Future Directions
For the study of BPSAA include the development of more potent and less toxic analogs, the study of its mechanism of action, and the development of novel drug delivery systems.
Scientific Research Applications
N~3~-butyl-N~3~-(phenylsulfonyl)-beta-alaninamide has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of cancer research. Studies have shown that BPSAA can inhibit the growth of cancer cells and induce apoptosis. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease. Studies have shown that BPSAA can inhibit the formation of amyloid-beta plaques, which are believed to be one of the major causes of Alzheimer's disease.
Properties
IUPAC Name |
3-[benzenesulfonyl(butyl)amino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-2-3-10-15(11-9-13(14)16)19(17,18)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCLVNADGOYGGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCC(=O)N)S(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(4-iodophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B3822551.png)


![3-[(diallylamino)methyl]-1,3-benzoxazole-2(3H)-thione](/img/structure/B3822582.png)

![3-{[bis(2-hydroxyethyl)amino]methyl}-1,3-benzoxazole-2(3H)-thione](/img/structure/B3822585.png)
![[(6-bromo-1,3-benzoxazol-2-yl)thio]acetic acid](/img/structure/B3822587.png)
![2-{methyl[(4-methylphenyl)sulfonyl]amino}ethyl phenylcarbamate](/img/structure/B3822595.png)

![butyl 2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate](/img/structure/B3822625.png)
![N~3~-butyl-N~3~-[(4-methylphenyl)sulfonyl]-beta-alaninamide](/img/structure/B3822634.png)
![2-{[(2-ethoxy-2-oxoethyl)amino]carbonyl}-1-cyclohexene-1-carboxylic acid](/img/structure/B3822637.png)


